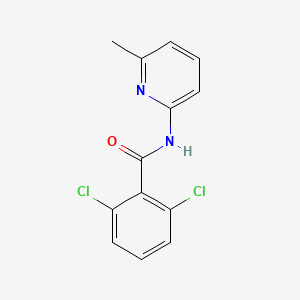![molecular formula C15H14N4O B5713812 4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5713812.png)
4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. This compound is a member of the triazole family and has been extensively studied for its biological activities and pharmacological properties.
作用机制
The mechanism of action of 4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine is not well understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or receptors involved in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine have been extensively studied. This compound has been shown to have a significant effect on various biochemical pathways and physiological processes. It has been shown to inhibit the growth of cancer cells, reduce blood glucose levels in diabetic animals, and improve cognitive function in animal models of neurological disorders.
实验室实验的优点和局限性
The advantages of using 4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for specialized equipment and expertise for its synthesis and handling.
未来方向
There are many potential future directions for research on 4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine. Some of these include:
1. Further studies on the mechanism of action of the compound to better understand its biological activities.
2. Optimization of the synthesis method to improve the yield and purity of the compound.
3. Development of new derivatives of the compound with improved pharmacological properties.
4. Clinical trials to evaluate the safety and efficacy of the compound in humans.
5. Investigation of the potential applications of the compound in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, 4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine is a chemical compound that has shown promising results in various fields of scientific research. The compound has potential applications in the treatment of cancer, diabetes, and neurological disorders, and has been studied for its antimicrobial, antifungal, and anti-inflammatory properties. Further research is needed to fully understand the mechanism of action of the compound and to develop new derivatives with improved pharmacological properties.
合成方法
The synthesis of 4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine involves the reaction of 2-methylphenol with 1-chloromethyl-3,5-dimethyl-1H-pyrazole in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 3-bromomethyl-5-chloropyridine in the presence of a catalyst to yield the final product. The synthesis method has been optimized to obtain a high yield of the compound with high purity.
科学研究应用
4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of cancer, diabetes, and neurological disorders. It has also been studied for its antimicrobial, antifungal, and anti-inflammatory properties.
属性
IUPAC Name |
4-[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11-4-2-3-5-13(11)20-10-14-17-15(19-18-14)12-6-8-16-9-7-12/h2-9H,10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFRTDWKFGEPGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC(=NN2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5713734.png)
![1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5713738.png)
![{4-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5713741.png)
![dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate](/img/structure/B5713742.png)
amino]methyl}phenyl)acetamide](/img/structure/B5713757.png)
![N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5713760.png)

![N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713766.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5713775.png)

![4-{[(2-isopropoxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5713794.png)
![N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713805.png)

